molecular formula C28H30N6O4 B12320317 N-(3-azidopropyl)-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-4a,9a-dihydroxanthene]-4-carboxamide

N-(3-azidopropyl)-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-4a,9a-dihydroxanthene]-4-carboxamide

Cat. No.: B12320317
M. Wt: 514.6 g/mol
InChI Key: UJIRBDGHKAQZRJ-UHFFFAOYSA-N
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Description

N-(3-azidopropyl)-3’,6’-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9’-4a,9a-dihydroxanthene]-4-carboxamide is a complex organic compound with a unique structure that combines azide, dimethylamino, and spirobenzofuran functionalities

Preparation Methods

The synthesis of N-(3-azidopropyl)-3’,6’-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9’-4a,9a-dihydroxanthene]-4-carboxamide involves multiple steps. The general synthetic route includes the following steps:

    Formation of the spirobenzofuran core: This step involves the cyclization of appropriate precursors under specific conditions to form the spirobenzofuran structure.

    Introduction of the dimethylamino groups: This is typically achieved through nucleophilic substitution reactions using dimethylamine.

    Azidation: The azide group is introduced via a substitution reaction using sodium azide.

    Coupling and final modifications: The final step involves coupling the azidopropyl group to the spirobenzofuran core and making any necessary modifications to achieve the desired compound.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-(3-azidopropyl)-3’,6’-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9’-4a,9a-dihydroxanthene]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the azide group to an amine group.

    Substitution: The azide group can participate in click chemistry reactions, particularly azide-alkyne cycloaddition, to form triazoles.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts for click chemistry such as copper(I) iodide.

Scientific Research Applications

N-(3-azidopropyl)-3’,6’-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9’-4a,9a-dihydroxanthene]-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through click chemistry.

    Biology: The compound can be used to label biomolecules, such as proteins and nucleic acids, for imaging and tracking purposes.

    Industry: The compound can be used in the development of new materials with unique properties, such as enhanced fluorescence or binding capabilities.

Mechanism of Action

The mechanism of action of N-(3-azidopropyl)-3’,6’-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9’-4a,9a-dihydroxanthene]-4-carboxamide involves its ability to participate in click chemistry reactions. The azide group can react with alkyne groups in the presence of a copper catalyst to form stable triazole rings. This reaction is highly specific and efficient, making it useful for labeling and modifying biomolecules. The dimethylamino groups can also interact with various molecular targets, potentially affecting biological pathways.

Comparison with Similar Compounds

Similar compounds to N-(3-azidopropyl)-3’,6’-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9’-4a,9a-dihydroxanthene]-4-carboxamide include:

The uniqueness of N-(3-azidopropyl)-3’,6’-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9’-4a,9a-dihydroxanthene]-4-carboxamide lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.

Properties

IUPAC Name

N-(3-azidopropyl)-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-4a,9a-dihydroxanthene]-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N6O4/c1-33(2)17-9-11-20-23(15-17)37-24-16-18(34(3)4)10-12-21(24)28(20)22-8-5-7-19(25(22)27(36)38-28)26(35)30-13-6-14-31-32-29/h5,7-12,15-16,20,23H,6,13-14H2,1-4H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIRBDGHKAQZRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=CC=CC(=C5C(=O)O3)C(=O)NCCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N6O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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